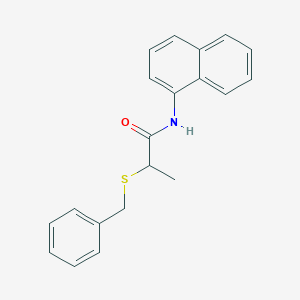
2-(benzylthio)-N-1-naphthylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-N-1-naphthylpropanamide, also known as BPN, is a chemical compound that has been widely studied for its potential applications in scientific research. BPN is a synthetic compound that was first synthesized in the early 2000s and has since been used in a variety of research studies.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-1-naphthylpropanamide involves its inhibition of SIRT2. SIRT2 is a member of the sirtuin family of proteins, which are involved in a variety of cellular processes, including metabolism, DNA repair, and cell division. This compound binds to the active site of SIRT2, preventing it from carrying out its normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of SIRT2. Studies have shown that this compound can induce cell death in cancer cells by inhibiting SIRT2, making it a potential therapeutic agent for the treatment of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(benzylthio)-N-1-naphthylpropanamide in lab experiments is its specificity for SIRT2. This compound has been shown to be a potent inhibitor of SIRT2, with little to no effect on other sirtuin family members. This specificity makes this compound a useful tool for studying the function of SIRT2 in cells.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in cell culture studies, its effects in vivo are not well understood. Additionally, the specificity of this compound for SIRT2 may limit its usefulness in studying other sirtuin family members.
Future Directions
There are several potential future directions for research involving 2-(benzylthio)-N-1-naphthylpropanamide. One area of research could focus on the development of this compound analogs with improved specificity and potency for SIRT2. Additionally, further studies are needed to understand the potential toxicity of this compound in vivo and its effects on other sirtuin family members. Finally, this compound could be further studied as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Conclusion:
In summary, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of SIRT2, making it a useful tool for studying the function of this protein. While this compound has several advantages for lab experiments, its potential toxicity and limited specificity for other sirtuin family members are important considerations. Future research on this compound could focus on developing analogs with improved specificity and potency, understanding its potential toxicity in vivo, and exploring its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(benzylthio)-N-1-naphthylpropanamide involves the reaction of 2-naphthylamine with benzyl chlorothioformate in the presence of a base. The resulting product is then purified and recrystallized to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Scientific Research Applications
2-(benzylthio)-N-1-naphthylpropanamide has been widely used in scientific research as a tool to study the function of certain proteins in the body. Specifically, this compound has been used to study the function of the protein SIRT2, which is involved in a variety of cellular processes, including cell division and DNA repair. This compound has been shown to be a potent inhibitor of SIRT2, making it a useful tool for studying the function of this protein.
properties
IUPAC Name |
2-benzylsulfanyl-N-naphthalen-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-15(23-14-16-8-3-2-4-9-16)20(22)21-19-13-7-11-17-10-5-6-12-18(17)19/h2-13,15H,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNXEBPDLSMSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=CC=CC=C21)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

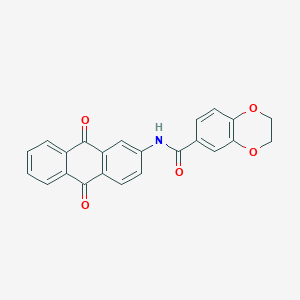
![3-{[1,1-dimethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4971955.png)
![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)
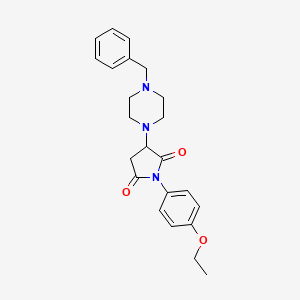
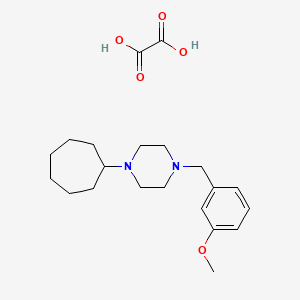
![5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4971985.png)
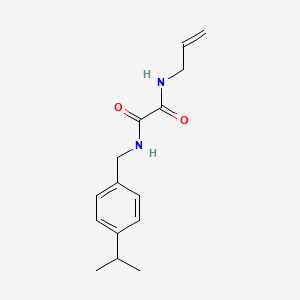
![4,4'-(2,5-pyrimidinediyldi-4,1-phenylene)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4971994.png)
![6-(4-ethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972004.png)
![N-[2-(benzylthio)ethyl]-2-(phenylthio)acetamide](/img/structure/B4972005.png)
![5-({4-[(4-nitrophenyl)thio]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4972019.png)
![2'-(methylthio)-5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazoline] hydroiodide](/img/structure/B4972031.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-isoxazolidinyl)-N-methylpropanamide](/img/structure/B4972051.png)
![N-[3-(acetylamino)phenyl]-2-(benzylthio)benzamide](/img/structure/B4972056.png)